

Application Notes and Protocols for SJ000291942 in Zebrafish Studies

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Compound of Interest		
Compound Name:	SJ000291942	
Cat. No.:	B2752707	Get Quote

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Introduction

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] The BMP pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is crucial for early embryonic development, including the establishment of the dorsoventral axis in vertebrates.[3][4] In zebrafish, the BMP signaling gradient is essential for specifying ventral cell fates.[5] Dysregulation of this pathway can lead to severe developmental defects.

SJ000291942, also referred to as a "ventromorphin," has been demonstrated to potently and selectively activate the BMP pathway in zebrafish embryos, leading to a dose-dependent ventralization phenotype. This makes it a valuable tool for studying BMP signaling in vivo, for investigating the genetic and molecular mechanisms of dorsoventral patterning, and for potential applications in screening for modulators of this pathway. These application notes provide detailed protocols for the use of **SJ000291942** in zebrafish studies, including phenotypic analysis and investigation of its mechanism of action.

Mechanism of Action

SJ000291942 functions by activating the canonical BMP signaling pathway. This leads to the phosphorylation and nuclear translocation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. In the nucleus, these p-SMADs complex with the



common-mediator SMAD (co-SMAD), SMAD4, and bind to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their transcription. In zebrafish, activation of this pathway by **SJ000291942** results in the upregulation of known BMP target genes such as bmp2b and sizzled (szl).

While not a direct interactor, the protein menin, encoded by the MEN1 gene, has been shown to play a role in TGF- β and BMP signaling pathways. Menin can act as a scaffold protein and interact with SMADs, influencing their transcriptional activity. Therefore, while **SJ000291942** directly activates the BMP pathway, its effects may be modulated by factors such as menin that are involved in the broader TGF- β superfamily signaling network.

Data Presentation

Table 1: Dose-Response of SJ000291942 on Zebrafish Embryo Phenotypes at 24 hours post-fertilization (hpf)

Concentr ation (µM)	Normal (%)	V1 (Mild Ventraliza tion) (%)	V2 (Moderat e Ventraliza tion) (%)	V3 (Severe Ventraliza tion) (%)	V4 (Extreme Ventraliza tion) (%)	Mortality (%)
0 (Control)	100	0	0	0	0	0
1.6	85	10	5	0	0	0
3.1	50	30	15	5	0	0
6.3	10	40	35	10	5	0
12.5	0	15	45	30	10	5
25	0	0	10	50	30	10
50	0	0	0	20	50	30

Note: Data are representative and synthesized from qualitative descriptions in the cited literature. Percentages are illustrative of the trend observed. V1-V4 represent a graded series of ventralized phenotypes as described in the protocols below.



Experimental Protocols Protocol 1: Preparation of SJ000291942 Stock Solution

- Reagent: SJ000291942 (powder)
- Solvent: Dimethyl sulfoxide (DMSO)
- Procedure:
 - 1. Prepare a 10 mM stock solution of **SJ000291942** in 100% DMSO.
 - 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 3. Store the aliquots at -20°C for long-term storage.

Protocol 2: Treatment of Zebrafish Embryos with SJ000291942

- Materials:
 - Wild-type zebrafish embryos
 - SJ000291942 stock solution (10 mM in DMSO)
 - Embryo medium (E3)
 - Petri dishes or multi-well plates
- Procedure:
 - 1. Collect zebrafish embryos shortly after fertilization.
 - 2. Remove any unfertilized or dead embryos.
 - 3. Prepare working solutions of **SJ000291942** by diluting the 10 mM stock solution in E3 medium to the desired final concentrations (e.g., 1.6, 3.1, 6.3, 12.5, 25, 50 μ M).



- 4. Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of **SJ000291942** used.
- 5. At approximately 2 hours post-fertilization (hpf), transfer a group of 20-30 embryos into each well of a multi-well plate or a small petri dish containing the appropriate **SJ000291942** working solution or vehicle control.
- 6. Incubate the embryos at 28.5°C.
- 7. At 24 hpf, observe and score the embryos for developmental phenotypes under a dissecting microscope.

Protocol 3: Phenotypic Analysis of Ventralization

- · Scoring Categories:
 - Normal: Embryos with normal head, trunk, and tail structures.
 - V1 (Mild Ventralization): Embryos exhibiting a slightly smaller head and eyes, and a mildly expanded ventral tail fin.
 - V2 (Moderate Ventralization): Embryos with a significantly reduced head, cyclopia (fused eyes), and a moderately expanded ventral tail fin.
 - V3 (Severe Ventralization): Headless embryos with a severely expanded, balloon-like ventral tail fin.
 - V4 (Extreme Ventralization): Embryos lacking all anterior and dorsal structures, appearing as a disorganized cell mass with a highly expanded ventral tail fin.
- Procedure:
 - 1. At 24 hpf, systematically examine each embryo from the different treatment groups.
 - Categorize each embryo into one of the scoring categories.
 - 3. Count the number of embryos in each category for each treatment group.



- 4. Calculate the percentage of embryos in each phenotypic class for each concentration of **\$J000291942**.
- 5. Record mortality rates for each group.

Protocol 4: Whole-Mount In Situ Hybridization (WISH) for BMP Target Gene Expression

- Objective: To visualize the spatial expression pattern of BMP target genes (e.g., bmp2b, szl) in response to **SJ000291942** treatment.
- Procedure:
 - 1. Treat zebrafish embryos with **SJ000291942** or vehicle control as described in Protocol 2.
 - 2. At the desired developmental stage (e.g., 10-12 hpf), fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
 - 3. Perform whole-mount in situ hybridization using digoxigenin (DIG)-labeled antisense RNA probes for bmp2b and szl.
 - 4. Following the hybridization and washing steps, detect the probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP).
 - 5. Image the stained embryos using a dissecting microscope with a camera.
 - 6. Observe for an expansion of the expression domains of bmp2b and szl in **SJ000291942**-treated embryos compared to controls, indicative of increased BMP signaling.

Protocol 5: Immunoblotting for Phospho-SMAD1/5/8

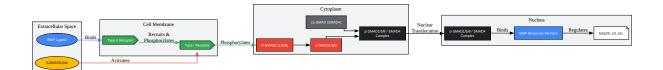
- Objective: To quantify the activation of the BMP signaling pathway by measuring the levels of phosphorylated SMAD1/5/8.
- Procedure:



- 1. Treat zebrafish embryos with **SJ000291942** or vehicle control for a specified duration (e.g., 1 hour).
- 2. Dechorionate and deyolk the embryos.
- 3. Homogenize the embryos in lysis buffer containing protease and phosphatase inhibitors.
- 4. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
- 5. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- 6. Block the membrane and incubate with a primary antibody specific for phospho-SMAD1/5/8.
- 7. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
- 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- 9. Strip and re-probe the membrane with an antibody for total SMAD1/5/8 or a loading control (e.g., β -actin) to normalize the data.
- Quantify the band intensities to determine the relative increase in SMAD1/5/8 phosphorylation in SJ000291942-treated samples compared to controls.

Mandatory Visualization

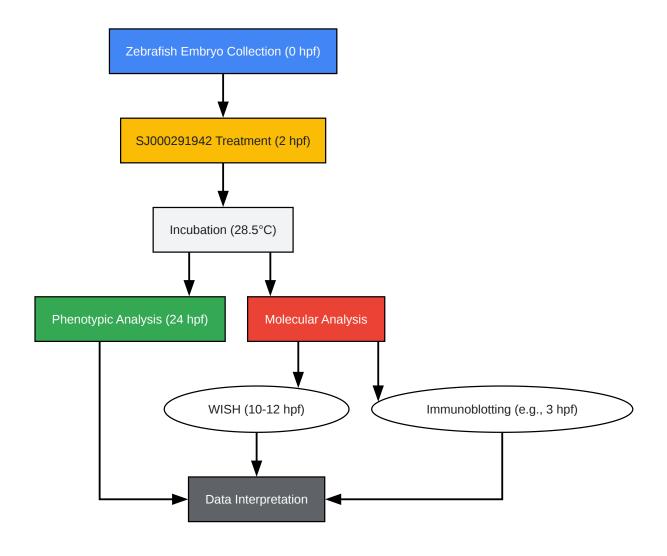




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Caption: Canonical BMP signaling pathway activated by \$3000291942.





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Caption: Experimental workflow for **SJ000291942** studies in zebrafish.

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